1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (hereafter referred to as 1-BP-4-TFM-TQX) is a heterocyclic compound that was first synthesized in the early 2000s and has since been studied extensively for its potential applications in organic synthesis and medicinal chemistry. 1-BP-4-TFM-TQX is an intriguing compound due to its unique structure, which consists of an aromatic bromophenyl ring fused to a trifluoromethylated triazoloquinoxaline ring. The combination of these two rings creates a molecule that is highly reactive and has the potential to be used in a variety of synthetic reactions, as well as in medical applications.
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
- Adenosine Receptor Antagonists: A study by Sarges et al. (1990) explored 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists. These compounds showed potential as rapid-onset antidepressants, particularly when optimized with specific substitutions at various positions in the molecular structure.
Antimicrobial and Antifungal Applications
- Antimicrobial Agents: Research by Badran et al. (2003) demonstrated that certain derivatives like 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines exhibit potent antibacterial activity, comparable to tetracycline.
- Antifungal Activity: El‐Hawash et al. (1999) identified that compounds like 1,2,4-triazolo[4,3-a]quinoxalines have significant antifungal properties against strains like C. albicans, with some compounds as active as nystatin. Source
- Molecular Structure Insights: Nogueira et al. (2017) conducted a study on the crystal structures of four 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives. This study provided valuable insights into the molecular geometry and interactions within these compounds. Source
- Neurological Applications: A study by Wagle et al. (2009) synthesized new derivatives of 4-styryl[1,2,4]triazolo[4,3-a]quinoxalines. Some of these compounds exhibited promising anticonvulsant properties, which could be relevant for treating neurological disorders. Source
- Cancer Research: Zheng et al. (2015) explored the cytotoxic activity of various 1,2,4-triazolo[4,3-a]quinoxalines against cancer cell lines. Two compounds, in particular, showed potent antiproliferative activity. Source
- Innovative Synthesis Methods: Bakherad and Jajarmi (2013) developed a copper-free, Pd/C-catalyzed, one-pot method for synthesizing 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines. This method highlights an efficient and practical approach for producing these compounds. SourceThese studies collectively demonstrate the diverse scientific applications of 1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives, ranging from potential antidepressant use to antimicrobial and antifungal applications, as well as insights into their structural properties and synthesis techniques.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSJACXSBDEHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.